molecular formula C9H12N2O2 B14490633 3-Pyridinecarboxamide, N-ethyl-2-methoxy- CAS No. 63380-15-4

3-Pyridinecarboxamide, N-ethyl-2-methoxy-

Cat. No.: B14490633
CAS No.: 63380-15-4
M. Wt: 180.20 g/mol
InChI Key: NWIBNGDMUJCWIM-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-ethyl-2-methoxy- is a heterocyclic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, an ethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- typically involves the reaction of 3-pyridinecarboxylic acid with ethylamine and methanol under specific reaction conditions. The process can be summarized as follows:

    Starting Materials: 3-pyridinecarboxylic acid, ethylamine, and methanol.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.

    Procedure: The 3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using the dehydrating agent. This intermediate is then reacted with ethylamine to form the N-ethyl-3-pyridinecarboxamide. Finally, the methoxy group is introduced by reacting the intermediate with methanol under basic conditions.

Industrial Production Methods

Industrial production of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-ethyl-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridinecarboxamides.

Scientific Research Applications

3-Pyridinecarboxamide, N-ethyl-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • 4-Pyridinecarboxaldehyde
  • Nicotinaldehyde

Uniqueness

3-Pyridinecarboxamide, N-ethyl-2-methoxy- is unique due to its specific substitution pattern on the pyridine ring. The presence of both an ethyl group and a methoxy group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

63380-15-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-ethyl-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-3-10-8(12)7-5-4-6-11-9(7)13-2/h4-6H,3H2,1-2H3,(H,10,12)

InChI Key

NWIBNGDMUJCWIM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)OC

Origin of Product

United States

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